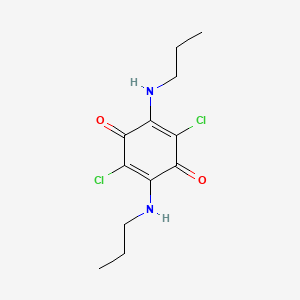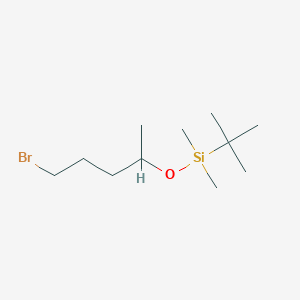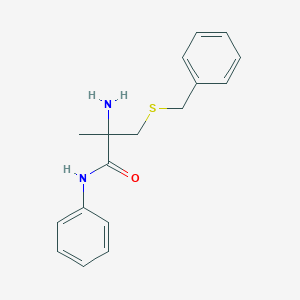
2,5-Dichloro-3,6-bis(propylamino)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3,6-bis(propylamino)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C12H18Cl2N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, featuring two chlorine atoms and two propylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-bis(propylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of tetrachloro-p-benzoquinone with propylamine. The reaction is carried out in a suitable solvent such as dichloromethane, and the product is obtained through slow evaporation of the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-3,6-bis(propylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: Products vary depending on the specific redox reaction, potentially leading to different oxidation states of the compound.
Applications De Recherche Scientifique
2,5-Dichloro-3,6-bis(propylamino)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3,6-bis(propylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their normal function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: A related compound with similar structural features but lacking the propylamino groups.
2,5-Dichloro-3,6-bis(ethylamino)cyclohexa-2,5-diene-1,4-dione: Another derivative with ethylamino groups instead of propylamino groups.
Uniqueness
2,5-Dichloro-3,6-bis(propylamino)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of propylamino groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful for specific applications .
Propriétés
Numéro CAS |
63257-50-1 |
|---|---|
Formule moléculaire |
C12H16Cl2N2O2 |
Poids moléculaire |
291.17 g/mol |
Nom IUPAC |
2,5-dichloro-3,6-bis(propylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16Cl2N2O2/c1-3-5-15-9-7(13)12(18)10(16-6-4-2)8(14)11(9)17/h15-16H,3-6H2,1-2H3 |
Clé InChI |
LUGIYCHAOPBDQH-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C(=O)C(=C(C1=O)Cl)NCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline](/img/structure/B14511652.png)
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
![1-Methyl-2-[(Z)-(2-methyl-4,6-dinitrophenyl)-NNO-azoxy]-3,5-dinitrobenzene](/img/structure/B14511659.png)





![N-(4-Chlorophenyl)-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-carboxamide](/img/structure/B14511707.png)

![N-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14511722.png)
![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)
